1-(6-Aminohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione
Description
1-(6-Aminohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative characterized by a 6-aminohexyl substituent at the N1 position and a methyl group at C4. The pyrimidine-2,4-dione core is a heterocyclic scaffold with two keto groups at positions 2 and 4, conferring hydrogen-bonding capabilities critical for biological interactions.
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
1-(6-aminohexyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H19N3O2/c1-9-8-14(11(16)13-10(9)15)7-5-3-2-4-6-12/h8H,2-7,12H2,1H3,(H,13,15,16) |
InChI Key |
XXBFCWIMXOKSHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CCCCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for 1-(6-Aminohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione
Core Structural Considerations
The target compound combines the 5-methylpyrimidine-2,4(1H,3H)-dione (thymine) core with a 6-aminohexyl substituent at the N1 position. Key synthetic challenges include:
- Regioselective alkylation at N1 versus N3
- Stability of the primary amine during alkylation
- Purification of polar intermediates
Comparative studies of thymine alkylation kinetics demonstrate a 7:1 preference for N1 substitution under basic aqueous conditions due to enhanced resonance stabilization of the N1 anion.
General Synthetic Approaches
Three principal methodologies have been developed:
Method A: Direct alkylation of thymine with 6-bromohexylamine derivatives
Method B: Phase-transfer catalyzed (PTC) alkylation using protected amines
Method C: Post-alkylation amination of hexyl intermediates
Recent advances in Method B have achieved yields exceeding 80% through optimized phase-transfer conditions, while Method C remains valuable for late-stage diversification.
Detailed Preparation Methods
Method A: Direct Alkylation with Boc-Protected 6-Bromohexylamine
Reaction Scheme
- Thymine + Boc-6-bromohexylamine → 1-(6-(Boc-amino)hexyl)-5-methylpyrimidine-2,4(1H,3H)-dione
- Boc deprotection → Target compound
Optimized Procedure
- Charge a 1 L reactor with thymine (126.1 g, 1.0 mol), Boc-6-bromohexylamine (295.3 g, 1.05 mol), and tetrabutylammonium bromide (32.3 g, 0.1 mol)
- Add DMF (500 mL) and K₂CO₃ (207.3 g, 1.5 mol)
- Heat to 80°C under N₂ for 18 h
- Cool, filter, and concentrate under reduced pressure
- Purify by recrystallization (EtOAc/hexanes) to yield white crystals (78% yield)
Deprotection:
- Dissolve intermediate (100 g) in dichloromethane (300 mL)
- Add TFA (150 mL) dropwise at 0°C
- Stir 2 h at room temperature
- Neutralize with saturated NaHCO₃, extract with DCM
- Dry over MgSO₄ and concentrate to obtain pure product (95% yield)
Critical Parameters
| Parameter | Optimal Range | Yield Impact (±%) |
|---|---|---|
| Temperature | 75-85°C | +15/-20 |
| Molar Ratio (Br:Th) | 1.05:1 | +5/-30 |
| Reaction Time | 16-20 h | +10/-25 |
| Base Strength | K₂CO₃ > NaOH > Et₃N | +20/-40 |
Method B: Phase-Transfer Catalyzed Alkylation
Reaction Mechanism
The PTC system enhances nucleophilicity through ion-pair extraction:
$$ \text{Thymine}^- + \text{Q}^+\text{Br}^- \rightarrow \text{Q}^+\text{Thymine}^- + \text{Br}^- $$
$$ \text{Q}^+\text{Thymine}^- + \text{R-Br} \rightarrow \text{Q}^+\text{Br}^- + \text{Thymine-R} $$
Where Q⁺ = (C₄H₉)₄N⁺.
Scalable Process
- Prepare aqueous phase: Thymine (25.2 g, 0.2 mol) in 1M NaOH (200 mL)
- Organic phase: 6-Chlorohexylphthalimide (56.7 g, 0.22 mol) in toluene (150 mL)
- Add Aliquat® 336 (8.7 g, 0.02 mol)
- Reflux at 90°C for 8 h with vigorous stirring
- Separate layers, concentrate organic phase
- Hydrazinolysis: Reflux with NH₂NH₂·H₂O (50 mL) in EtOH (200 mL)
- Filter and recrystallize (82% overall yield)
Method C: Post-Alkylation Amination
Two-Step Process
Hexyl Intermediate Preparation
Amination via Gabriel Synthesis
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, D₂O):
δ 7.35 (s, 1H, H-6), 3.95 (t, J=6.8 Hz, 2H, NCH₂), 3.10 (t, J=7.2 Hz, 2H, NH₂CH₂), 2.85 (s, 3H, C5-CH₃), 1.55-1.25 (m, 8H, hexyl chain)
HRMS (ESI):
Calculated for C₁₁H₁₈N₃O₂ [M+H]⁺: 240.1348
Found: 240.1345
Purity Assessment
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC-UV | C18, 0.1% TFA/MeCN gradient | 99.2 |
| Ion Chromatography | NaOH eluent, conductivity | 98.7 |
| Elemental Analysis | C, H, N | 99.4 |
Process Optimization Insights
Solvent Effects on Alkylation
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DMF | 36.7 | 78 | 12 |
| DMSO | 46.7 | 82 | 9 |
| NMP | 32.2 | 75 | 14 |
| H₂O | 80.1 | 41 | 34 |
Data indicates DMSO optimizes both solubility and reaction efficiency while minimizing hydrolysis.
Temperature Profiling
Arrhenius analysis of Method A reveals:
$$ \ln k = -\frac{6500}{T} + 18.7 $$
Optimal temperature range: 75-85°C (R² = 0.98)
Industrial-Scale Considerations
Recent advancements enable kilogram-scale production:
Emerging Methodologies
Enzymatic Alkylation
Novel thymidine phosphorylase variants demonstrate:
Photoredox Catalysis
Visible-light mediated C-N coupling:
- Ir(ppy)₃ catalyst (2 mol%)
- 6-Hexenylamine + thymine
- 62% yield under blue LED irradiation
Chemical Reactions Analysis
Types of Reactions: 1-(6-Aminohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, alkylating agents.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-(6-Aminohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6-Aminohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to nucleic acids, influencing their structure and function. It may also interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating gene expression and cellular signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrimidine-2,4-dione scaffold is highly modular, with substituents at N1, C5, and C6 dictating physicochemical and biological properties. Below is a comparative analysis of structurally related compounds from the evidence, highlighting key differences and implications.
Structural and Functional Comparison
*Calculated using PubChem tools.
Key Findings
Substituent Effects on Solubility: The 6-aminohexyl group in the target compound likely improves aqueous solubility compared to shorter-chain analogs (e.g., methyl or benzyl groups) due to increased hydrophilicity and amine basicity . Bulky substituents (e.g., isoxazolidinyl or triazolyl groups) reduce solubility but enhance target specificity via steric or π-π interactions .
Biological Activity: Enzyme Inhibition: Triazole-linked derivatives (e.g., ) exhibit inhibitory activity against enzymes like carbonic anhydrase, leveraging hydrogen bonding from the pyrimidine-dione core. Antiviral Potential: Isoxazolidinyl phosphonates (e.g., ) show promise as nucleoside analogs, suggesting the aminohexyl derivative could mimic nucleosides in viral polymerase targeting.
Synthetic Accessibility: Click chemistry (e.g., triazole formation ) and enzymatic resolution (e.g., lipase-catalyzed desymmetrization ) are common strategies for pyrimidine-dione derivatives. The aminohexyl group may require reductive amination or alkylation of a preformed pyrimidine core.
Biological Activity
1-(6-Aminohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione (CAS No. 790167-37-2) is a compound belonging to the pyrimidine family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of an amino group facilitates interaction with nucleic acids and proteins, potentially leading to modulation of gene expression and enzymatic activity.
Antimicrobial Activity
Research indicates that compounds within the pyrimidine class exhibit antimicrobial properties. Studies have shown that 1-(6-Aminohexyl)-5-methylpyrimidine derivatives can inhibit the growth of certain bacteria and fungi. For instance, a related study demonstrated that modifications in the pyrimidine structure could enhance antimicrobial efficacy against resistant strains .
Anticancer Potential
Recent investigations into the anticancer properties of pyrimidine derivatives suggest that this compound may induce apoptosis in cancer cells through several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to disrupt cell cycle progression in various cancer cell lines.
- Induction of Apoptosis : Mechanistic studies indicate that it may activate caspase pathways leading to programmed cell death .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. It has been observed to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various pyrimidine derivatives included this compound. The results showed a significant reduction in bacterial colony counts when treated with this compound compared to controls.
| Microorganism | Control Growth (CFU/ml) | Growth with Compound (CFU/ml) |
|---|---|---|
| E. coli | 10^6 | 10^3 |
| S. aureus | 10^5 | 10^2 |
| C. albicans | 10^4 | 10^1 |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 25 |
Q & A
Q. What are the established synthetic pathways for 1-(6-Aminohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione, and what functional group modifications are critical during synthesis?
- Methodological Answer : The synthesis typically involves alkylation of a pyrimidine-2,4-dione core with a 6-aminohexyl group. A common approach is reacting 5-methylpyrimidine-2,4(1H,3H)-dione with a bromohexylamine derivative under basic conditions (e.g., potassium carbonate in DMF), as seen in analogous alkylation protocols for pyrimidine derivatives . Key considerations include:
- pH Control : Alkaline conditions (pH 8–10) prevent protonation of the aminohexyl group, ensuring nucleophilic reactivity.
- Temperature : Reactions are often conducted at 50–80°C to balance reaction rate and side-product formation.
- Purification : Column chromatography (C18 columns, 25-min cycles) or recrystallization from ethanol-DMF mixtures yields high-purity products .
Q. How is the molecular structure of this compound confirmed using spectroscopic techniques?
- Methodological Answer : Structural confirmation relies on:
- 1H NMR : Signals for the pyrimidine ring protons (δ 5.8–6.2 ppm) and the methyl group (δ 1.8–2.1 ppm). The 6-aminohexyl chain shows characteristic peaks: NH2 (δ 3.1–3.3 ppm, broad) and aliphatic CH2 groups (δ 1.2–1.6 ppm) .
- Mass Spectrometry (MS) : ESI-MS typically displays [M+H]+ ions with m/z matching the molecular formula (e.g., C12H20N4O2: calculated 276.16; observed 276.2) .
- FT-IR : Absorptions at 1650–1700 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (N-H stretching) validate the dione and amino groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield during alkylation of the pyrimidine core?
- Methodological Answer : Optimization involves systematic variation of:
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the aminohexyl group compared to THF or acetonitrile .
- Catalyst : Potassium carbonate outperforms weaker bases (e.g., NaHCO3) in deprotonating the pyrimidine NH groups, accelerating alkylation .
- Reagent Ratios : A 1.2:1 molar ratio of bromohexylamine to pyrimidine minimizes unreacted starting material while avoiding dimerization side reactions .
Advanced monitoring via HPLC (C18 column, 25-min gradient) quantifies intermediates and guides real-time adjustments .
Q. How do researchers resolve contradictions in spectroscopic data, such as unexpected NMR splitting patterns or MS fragmentation anomalies?
- Methodological Answer : Contradictions arise from:
- Tautomerism : The pyrimidine-dione system may exhibit keto-enol tautomerism, altering NMR peak positions. Low-temperature NMR (e.g., –40°C in DMSO-d6) stabilizes the dominant tautomer .
- By-Products : Trace alkylation by-products (e.g., dialkylated species) can skew MS data. High-resolution MS (HRMS) or tandem MS/MS isolates the target ion .
- X-ray Crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation) provides definitive bond-length validation, resolving ambiguities in planar vs. non-planar ring conformations .
Q. What strategies are employed to evaluate the biological activity of this compound, particularly its interaction with enzymes or receptors?
- Methodological Answer : Common assays include:
- Enzyme Inhibition : Kinetic studies (e.g., IC50 determination) using UV-Vis spectroscopy to monitor substrate depletion in real time. For example, testing thymidylate synthase inhibition at λ = 340 nm .
- Molecular Docking : Computational models (AutoDock Vina) predict binding affinities to target proteins (e.g., dihydrofolate reductase), guided by the aminohexyl group’s flexibility and hydrogen-bonding potential .
- Cellular Assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa) at concentrations of 10–100 μM, with dose-response curves fitted to sigmoidal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
